(E)-N-(4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide
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Description
The compound contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, a cyanovinyl group, and an amino group attached to a phenyl ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxol-5-yl group and the thiazol-2-yl group are both heterocyclic compounds, which could have interesting electronic and steric effects .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the amino group could make it a good nucleophile, while the cyanovinyl group could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar groups like the amino group could make it more soluble in polar solvents .Scientific Research Applications
Synthesis and Antitumor Activity
One area of research has involved the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including compounds with structural similarities to the chemical , and their evaluation for antitumor activity. For instance, Yurttaş, Tay, and Demirayak (2015) synthesized twenty-five new derivatives bearing different heterocyclic ring systems, testing their antitumor potential in vitro against various human tumor cell lines. Notably, compounds exhibited considerable anticancer activity against some cancer cell lines, highlighting the potential therapeutic applications of such chemicals (Yurttaş, L., Tay, F., & Demirayak, Ş., 2015).
Antibacterial Activities
Another significant application includes the exploration of antibacterial properties. Juddhawala, Parekh, and Rawal (2011) synthesized a new series of derivatives and evaluated their in vitro antibacterial activity against various pathogens. The novel compounds showed promising antibacterial activity, underscoring the potential use of such acetamide derivatives in combating bacterial infections (Juddhawala, K. V., Parekh, N., & Rawal, B. M., 2011).
Anticonvulsant Evaluation
Research has also focused on the anticonvulsant evaluation of derivatives. Nath et al. (2021) designed, synthesized, and evaluated the anticonvulsant activities of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives. These studies aimed to discover new therapeutic agents for managing seizure disorders, demonstrating some compounds' significant anticonvulsant activity (Nath, R., et al., 2021).
Src Kinase Inhibitory and Anticancer Activities
Further investigations have explored the Src kinase inhibitory and anticancer activities of related compounds. Fallah-Tafti et al. (2011) synthesized N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives, demonstrating significant Src kinase inhibitory and anticancer activities. These findings contribute to understanding the molecular mechanisms underlying cancer progression and potential therapeutic targets (Fallah-Tafti, A., et al., 2011).
properties
IUPAC Name |
N-[4-[[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-13(26)24-17-5-3-16(4-6-17)23-10-15(9-22)21-25-18(11-29-21)14-2-7-19-20(8-14)28-12-27-19/h2-8,10-11,23H,12H2,1H3,(H,24,26)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKBPMJZFXHYJP-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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